Boc-D-Phe(4-CN)-OH chemical structure and molecular weight
Boc-D-Phe(4-CN)-OH chemical structure and molecular weight
An In-Depth Technical Guide to Boc-D-Phe(4-CN)-OH: Properties, Synthesis, and Applications in Peptide Drug Discovery
Introduction
In the landscape of modern drug development, particularly in the realm of peptide-based therapeutics, the strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of innovative design. These unique building blocks offer a sophisticated toolkit to modulate the pharmacological and physicochemical properties of peptides, overcoming limitations such as poor metabolic stability and low receptor affinity. Among these, Boc-D-Phe(4-CN)-OH, a derivative of D-phenylalanine, has emerged as a compound of significant interest.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of Boc-D-Phe(4-CN)-OH, from its fundamental molecular characteristics to its practical application in peptide synthesis. Adhering to the principles of scientific integrity, this document explains the causality behind experimental choices and provides self-validating protocols, grounded in authoritative references, to empower researchers in their work.
Section 1: Core Molecular Profile
Boc-D-Phe(4-CN)-OH is a protected amino acid derivative where the alpha-amino group of D-4-cyanophenylalanine is protected by a tert-butoxycarbonyl (Boc) group. This design makes it an ideal building block for Boc-chemistry solid-phase peptide synthesis (SPPS). The D-configuration provides resistance to enzymatic degradation, while the para-cyano group on the phenyl ring introduces unique electronic and steric properties.
Chemical Structure
The structure consists of a D-phenylalanine core, a nitrile group (-C≡N) at the para (4th) position of the phenyl ring, and a Boc protecting group on the alpha-amino nitrogen.
| Property | Value | Source |
| IUPAC Name | (2R)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [1] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [1][2][3] |
| Molecular Weight | 290.31 g/mol | [1][3][4] |
| CAS Number | 146727-62-0 | [2][3][5] |
| Appearance | White to off-white solid | [6] |
| SMILES | CC(C)(C)OC(=O)NC(=O)O | [1] |
| InChI Key | RMBLTLXJGNILPG-GFCCVEGCSA-N | [1][3] |
Section 2: Synthesis and Characterization
While Boc-D-Phe(4-CN)-OH is commercially available, understanding its synthesis and analytical characterization is crucial for quality control and for researchers who may wish to produce it in-house. The most common synthetic route involves the Boc-protection of the parent amino acid, D-4-cyanophenylalanine.
Rationale for Synthesis and Quality Control
The Boc protecting group is installed to prevent the nucleophilic amino group from participating in unwanted side reactions during the carboxyl activation and amide bond formation steps of peptide synthesis. The purity of the final building block is paramount; impurities can lead to deletion sequences or capped peptides, complicating purification and reducing the final yield of the target peptide. Therefore, rigorous characterization via methods like NMR, Mass Spectrometry, and HPLC is a non-negotiable step.
Experimental Protocol: Quality Control & Characterization
This protocol describes a self-validating system for confirming the identity and purity of Boc-D-Phe(4-CN)-OH.
Objective: To verify the chemical structure and assess the purity of synthesized or purchased Boc-D-Phe(4-CN)-OH.
Materials:
-
Boc-D-Phe(4-CN)-OH sample
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃) for NMR
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Trifluoroacetic acid (TFA)
-
High-resolution mass spectrometer (HRMS)
-
NMR spectrometer (≥400 MHz recommended)
-
HPLC system with a C18 column
Methodology:
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR):
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Validation: The ¹H NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm, integrating to 9H), the aromatic protons (two doublets in the 7.4-7.8 ppm range), and the alpha- and beta-protons of the amino acid backbone. The ¹³C NMR will confirm the presence of the nitrile carbon (around 118-120 ppm), the carbonyl carbons, and the distinct aromatic carbons. The integrated peak areas must be consistent with the number of protons in the structure.[7]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using ESI-TOF or a similar HRMS instrument in both positive and negative ion modes.
-
Validation: The measured mass should match the calculated exact mass of the compound (C₁₅H₁₈N₂O₄, 290.1267) within a narrow tolerance (typically <5 ppm). Common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M-H]⁻.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard solution of the compound at ~1 mg/mL.
-
Use a reverse-phase C18 column with a gradient elution, typically using water and acetonitrile with 0.1% TFA as a modifier.
-
Monitor the elution profile using a UV detector, typically at 254 nm or 280 nm.
-
Validation: The chromatogram should display a single major peak, and its purity should be calculated based on the peak area percentage. For use in peptide synthesis, a purity of ≥97% is generally required.[6]
-
Section 3: Applications in Peptide Science & Drug Discovery
The true utility of Boc-D-Phe(4-CN)-OH lies in its application as a building block for creating novel peptides with enhanced properties.
The Functional Role of the 4-Cyano Group
The introduction of a nitrile group onto the phenyl ring is not a trivial modification. It imparts several key features:
-
Infrared Probe: The nitrile stretch (-C≡N) has a unique vibrational frequency in a region of the infrared spectrum that is relatively free from interference from other protein absorbances. This allows it to be used as a site-specific IR probe to study protein conformation, binding events, and local environment dynamics. The L-isomer has been successfully used for this purpose to monitor amyloid formation and protein-membrane interactions.[8]
-
Metabolic Stability: The cyano group can block para-hydroxylation, a common metabolic pathway for phenylalanine residues, thereby increasing the in-vivo half-life of the peptide.
-
Modulation of Binding Affinity: The strong dipole moment and electron-withdrawing nature of the nitrile can alter the electronic properties of the aromatic ring, potentially leading to new, favorable interactions (such as dipole-dipole or hydrogen bonding) with a target receptor.
-
Peptide Mimicry: It can serve as a bioisostere for other chemical groups, allowing for systematic structure-activity relationship (SAR) studies.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Phe(4-CN)-OH is primarily designed for Boc-chemistry SPPS. This methodology involves the stepwise addition of Boc-protected amino acids to a growing peptide chain that is covalently linked to a solid support (resin).
Workflow for Peptide Synthesis using Boc-D-Phe(4-CN)-OH
The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of a Boc-D-Phe(4-CN)-OH residue.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Experimental Protocol: Manual Boc-SPPS
This protocol provides a generalized but detailed methodology for incorporating Boc-D-Phe(4-CN)-OH into a peptide sequence.
Objective: To covalently couple Boc-D-Phe(4-CN)-OH to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Merrifield or other suitable resin with the initial peptide sequence.
-
Boc-D-Phe(4-CN)-OH.[3]
-
Dichloromethane (DCM), peptide synthesis grade.
-
Trifluoroacetic acid (TFA).
-
N,N-Diisopropylethylamine (DIEA).
-
Coupling/Activation agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a similar carbodiimide-based reagent like DCC.
-
Reaction vessel for manual synthesis.
-
Inert gas (Nitrogen or Argon).
Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DCM for 30 minutes in the reaction vessel. Drain the solvent.[9]
-
Causality: Swelling the resin is critical to ensure that all reactive sites within the polymer matrix are accessible to reagents.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate gently for 20-30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
Causality: TFA is a strong acid that cleaves the acid-labile Boc group, exposing the free amine for the next coupling step. Repeated washes are essential to remove all traces of acid, which would otherwise neutralize the base in the next step.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once more.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Causality: The free amine is protonated (as a trifluoroacetate salt) after the deprotection step. DIEA, a non-nucleophilic base, is used to deprotonate the amine, regenerating its nucleophilicity which is required for the subsequent coupling reaction.
-
-
Activation and Coupling:
-
In a separate vial, dissolve Boc-D-Phe(4-CN)-OH (3 equivalents relative to resin loading) and HBTU (3 eq.) in a minimal amount of DMF or NMP.
-
Add DIEA (6 eq.) to this solution to activate the carboxylic acid. The solution will typically change color.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate under an inert atmosphere for 1-2 hours.
-
Causality: The carboxylic acid of the incoming amino acid is not reactive enough to form an amide bond on its own. HBTU converts it into a highly reactive O-acylisourea ester intermediate, which is then readily attacked by the free amine on the peptide-resin. DIEA is required to activate the HBTU and to neutralize the HCl produced during the reaction.
-
-
Validation (Cycle Completion Check):
-
Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test.
-
Self-Validation: A negative Kaiser test (beads remain yellow) indicates that all free amines have reacted, and the coupling is complete. If the test is positive (blue beads), the coupling step should be repeated.
-
Section 4: Safety, Handling, and Storage
Proper handling of Boc-D-Phe(4-CN)-OH is essential for laboratory safety.
-
Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[10] It falls under the transport class for toxic solid nitriles (UN3439).[10]
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. When handling the powder, a type N95 (US) or equivalent respirator is recommended to avoid inhalation.[3][11]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[11] Avoid contact with strong oxidizing agents and strong acids.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place to prevent degradation.[10][11] Recommended storage temperature for long-term stability is often -20°C.
Conclusion
Boc-D-Phe(4-CN)-OH is more than just a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its unique combination of a D-amino acid core for enzymatic stability and a versatile 4-cyano-phenyl side chain for probing and modulating biological interactions makes it a valuable asset in the design of sophisticated peptide therapeutics. By understanding its chemical properties and employing rigorous, validated protocols for its incorporation, researchers can fully leverage its potential to advance the frontiers of drug discovery.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734494, Boc-4-cyano-D-phenylalanine. Retrieved from [Link]
-
Peptides International. (n.d.). Boc-D-Phe(4-CN)-OH [146727-62-0]. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet for H-Phe(4-CN)-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-Phe(4-CN)-OH [131724-45-3]. Retrieved from [Link]
-
MP Sciences. (n.d.). Boc-D-Phe(4-CN)-OH. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information containing general experimental details. Retrieved from [Link]
Sources
- 1. Boc-4-cyano-D-phenylalanine | C15H18N2O4 | CID 2734494 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Boc- D -Phe(4-CN)-OH = 97.0 TLC 146727-62-0 [sigmaaldrich.com]
- 4. Boc- D -Phe(4-CN)-OH = 97.0 TLC 146727-62-0 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
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